4-Fluoro-4-methyl-3-oxopentanenitrile

Description

Historical Context and Discovery

The development of 4-fluoro-4-methyl-3-oxopentanenitrile emerged from the broader field of fluorinated organic compound synthesis, which gained momentum in the late 20th and early 21st centuries as researchers recognized the unique properties imparted by strategic fluorine incorporation. The compound's synthesis was first reported in patent literature as part of efforts to develop novel pharmaceutical intermediates, particularly in the context of developing compounds with enhanced metabolic stability and bioavailability. The synthetic route involves the reaction of ethyl 2-fluoro-2-methylpropanoate with acetonitrile in the presence of sodium hydride in tetrahydrofuran at elevated temperatures, achieving yields of approximately 92 percent. This methodology represents a significant advancement in the field of fluorinated ketonitrile synthesis, providing a reliable and efficient pathway to access this important chemical building block.

The historical development of this compound is intrinsically linked to advances in fluorine chemistry and the growing recognition of fluorine's unique properties in organic molecules. The incorporation of fluorine atoms into organic structures has become increasingly important in medicinal chemistry due to fluorine's ability to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity. The specific case of this compound demonstrates how strategic fluorine placement can create compounds with unique chemical profiles that differ significantly from their non-fluorinated analogs.

Nomenclature and Classification

This compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, where the base name derives from the five-carbon pentane chain bearing a nitrile functional group at the terminal position. The systematic naming reflects the compound's structural features: the pentanenitrile backbone indicates a five-carbon chain with a terminal cyano group, while the positional descriptors specify the locations of substituents. The "3-oxo" designation indicates the presence of a ketone functionality at the third carbon position, while "4-fluoro-4-methyl" specifies the simultaneous presence of both fluorine and methyl substituents at the fourth carbon atom.

From a chemical classification perspective, this compound belongs to several important functional group categories. It is classified as an organofluorine compound due to the presence of the carbon-fluorine bond, a ketonitrile due to the coexistence of ketone and nitrile functionalities, and a tertiary fluoride given the quaternary carbon bearing the fluorine substituent. The compound can also be categorized as a substituted acetonitrile derivative, where the acetonitrile unit has been extended and modified through strategic substitution patterns.

The structural classification of this compound places it within the broader category of polyfunctional organic molecules that contain multiple reactive sites. This polyfunctionality makes it particularly valuable as a synthetic intermediate, as different functional groups can be selectively modified or utilized in subsequent chemical transformations. The presence of the fluorine atom adds an additional layer of complexity to its reactivity profile, as fluorine's unique electronic properties can influence the behavior of neighboring functional groups.

Registration and Identification Numbers

This compound has been assigned several important identification numbers that facilitate its recognition and tracking in chemical databases and commercial systems. The Chemical Abstracts Service registry number 1188907-26-7 serves as the primary identifier for this compound in chemical literature and databases. This unique numerical identifier ensures unambiguous identification of the compound across various chemical information systems and prevents confusion with structurally related molecules that might have similar names or properties.

The compound has also been assigned the Molecular Design Limited number MFCD24691691, which is used in chemical inventory and catalog systems. This identifier is particularly important for commercial suppliers and research institutions that maintain chemical inventories, as it provides a standardized way to track and order the compound. Additionally, various commercial suppliers have assigned their own catalog numbers, such as EN300-227312 used by Enamine and other related identifiers used by different chemical suppliers.

Table 1: Key Identification Numbers for this compound

| Identifier Type | Number | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1188907-26-7 | |

| Molecular Design Limited Number | MFCD24691691 | |

| Enamine Catalog Number | EN300-227312 | |

| Sigma-Aldrich Product Code | ENA458426768 |

These identification systems ensure that researchers, suppliers, and regulatory agencies can accurately identify and track this specific compound, which is particularly important given the existence of structurally related compounds that might be confused without proper identification protocols.

Position within Oxopentanenitrile Compound Family

This compound occupies a unique position within the broader oxopentanenitrile compound family, distinguished by its specific substitution pattern and the presence of fluorine substituent. The oxopentanenitrile family encompasses a range of compounds that share the common structural feature of a five-carbon chain bearing both ketone and nitrile functionalities, but differ in their substitution patterns and stereochemistry. Understanding the position of this compound within this family requires examination of related compounds and their comparative properties.

The parent compound 3-oxopentanenitrile represents the simplest member of this family, with molecular formula C5H7NO and Chemical Abstracts Service number 33279-01-5. This compound lacks any substituents beyond the core ketonitrile framework, making it a useful reference point for understanding how substitution affects molecular properties. The addition of a methyl group at the 4-position yields 4-methyl-3-oxopentanenitrile, which has molecular formula C6H9NO and Chemical Abstracts Service number 29509-06-6. This compound represents an intermediate complexity between the parent structure and the fluorinated analog.

Table 2: Comparative Properties of Oxopentanenitrile Family Members

| Compound | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number | Key Structural Features |

|---|---|---|---|---|

| 3-Oxopentanenitrile | C5H7NO | 97.12 | 33279-01-5 | Parent ketonitrile structure |

| 4-Methyl-3-oxopentanenitrile | C6H9NO | 111.142 | 29509-06-6 | Methyl substitution at position 4 |

| This compound | C6H8FNO | 129.13 | 1188907-26-7 | Fluorine and methyl at position 4 |

The introduction of fluorine in this compound creates a quaternary carbon center that significantly differentiates it from other family members. This structural modification results in increased molecular weight, altered electronic properties, and modified reactivity patterns compared to the non-fluorinated analogs. The presence of both fluorine and methyl substituents at the same carbon position creates a unique substitution pattern that is relatively uncommon in organic chemistry, making this compound particularly interesting from both synthetic and mechanistic perspectives.

The physical properties of this compound also distinguish it within the family. While specific physical property data for this compound is limited in the available literature, the presence of fluorine typically increases density and can affect boiling points and solubility characteristics compared to non-fluorinated analogs. For comparison, 4-methyl-3-oxopentanenitrile has a reported density of 0.9±0.1 grams per cubic centimeter and a boiling point of 160.1±13.0 degrees Celsius at 760 millimeters of mercury. The fluorinated analog would be expected to have somewhat different physical properties due to the electronegativity and size differences between fluorine and hydrogen.

Structure

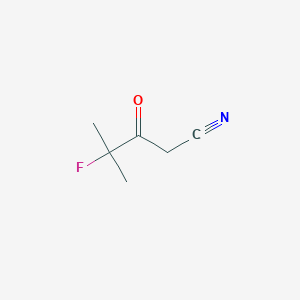

2D Structure

Properties

IUPAC Name |

4-fluoro-4-methyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO/c1-6(2,7)5(9)3-4-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEPRVBWGCYTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Fluoro-4-methyl-3-oxopentanenitrile can be synthesized through different synthetic routes. One common method involves the reaction of acetonitrile with ethyl 2-fluoroisobutyrate under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Fluoro-4-methyl-3-oxopentanenitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Fluoro-4-methyl-3-oxopentanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in multi-step synthetic pathways to create pharmaceuticals and other chemical compounds. The presence of functional groups such as the ketone and nitrile enhances its reactivity, allowing for various transformations, including oxidation and reduction reactions .

Synthetic Routes:

The compound can be synthesized through various methods, including:

- Reaction with Ethyl 2-fluoroisobutyrate: A common method involves reacting acetonitrile with ethyl 2-fluoroisobutyrate under specific conditions to yield this compound .

- Nucleophilic Substitution Reactions: It can also be synthesized via nucleophilic substitution reactions involving halogenated compounds, which are crucial for producing derivatives used in pharmaceutical applications .

Biological Research

Potential Therapeutic Applications:

Research indicates that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Its interactions with biological molecules are being studied to understand its effects on metabolic pathways and enzymatic reactions. Compounds with similar structures have been explored for their roles as enzyme inhibitors, particularly in pathways involving ketone bodies and nitriles .

Mechanism of Action:

The mechanism of action involves its interaction with specific molecular targets, potentially influencing biological pathways due to the electrophilic nature imparted by the fluorine atom and the reactivity of the ketone group. Detailed studies are necessary to elucidate these interactions further.

Industrial Applications

Chemical Production:

In industrial settings, this compound is utilized for producing various chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations that require specific reactivity or stability under different conditions .

Case Studies

Case Study: Synthesis of Atorvastatin Intermediate

A notable application of this compound is its role as an intermediate in the synthesis of atorvastatin, a well-known cholesterol-lowering medication. The synthesis process involves nucleophilic substitution reactions that control impurity formation during production. This highlights its importance not only in synthetic routes but also in ensuring the quality and efficacy of pharmaceutical products .

Case Study: Enzyme Interaction Studies

Studies exploring the interaction of this compound with specific enzymes have shown promising results regarding its potential as an enzyme inhibitor. Such investigations are crucial for understanding how modifications to this compound can lead to enhanced biological activity or specificity towards certain targets .

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the ketone group allows it to participate in various chemical reactions, potentially affecting biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, derived from the evidence, share structural or functional similarities with 4-Fluoro-4-methyl-3-oxopentanenitrile. Key comparisons are summarized in Table 1.

Perfluoroisobutyronitrile (C4-FN)

- Structure : Fully fluorinated aliphatic nitrile (C₄F₇N) with a branched trifluoromethyl group.

- Key Properties :

- Comparison : Unlike the target compound, C4-FN lacks a ketone or methyl group but demonstrates how fluorination enhances stability and industrial utility. Partial fluorination in the target may reduce chemical inertness but improve solubility in organic solvents.

2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic Acid Phenylamide

- Structure : Aromatic amide with fluorophenyl and dual oxo groups (CAS 1650552-86-5).

- Key Properties :

- Molecular weight: 480.53 g/mol , significantly larger than the target due to aromatic rings.

- Contains ketones and fluorine but lacks a nitrile group.

- Comparison : The absence of a nitrile limits its use in nitrile-specific reactions, but the fluorophenyl group highlights fluorine’s role in modulating electronic properties .

(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile Oxalate

- Structure : Aromatic nitrile with fluorine and cyclopropylmethyl groups (therapeutic candidate).

- Key Properties :

- Comparison : The aromatic vs. aliphatic nitrile distinction affects solubility and reactivity. The target’s aliphatic chain may offer greater conformational flexibility.

4′-Fluoro-4-dimethylaminoazobenzene (from )

- Structure : Azo dye with a fluorine substituent.

- Key Properties: Exhibited twice the carcinogenic activity of non-fluorinated analogs in rats, linked to fluorine’s electronic effects enhancing metabolic binding .

- Comparison: While structurally distinct (azo vs.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorination Effects : Fluorine’s electron-withdrawing nature enhances stability in C4-FN and increases binding affinity in therapeutic benzonitriles . In the target compound, this could improve resistance to oxidation or modulate reactivity in ketone-involved reactions.

- Functional Group Synergy : The coexistence of nitrile and ketone groups in the target may enable tandem reactions (e.g., nucleophilic attack on the ketone followed by nitrile participation in cyclization), a feature absent in analogs like C4-FN or the fluoro-oxo amide.

Biological Activity

4-Fluoro-4-methyl-3-oxopentanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H8FNO

- Molecular Weight : 145.14 g/mol

- Structure : The compound features a fluorine atom and a nitrile group, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that the compound may act as an inhibitor in specific enzymatic pathways, particularly those involving kinases.

Inhibition of p38 MAP Kinase

One significant area of study involves the inhibition of p38 MAP kinase, a critical regulator in inflammatory responses. In vitro studies have shown that derivatives of 4-fluoro compounds can lead to substantial inhibition of TNF-alpha production, which is pivotal in inflammatory diseases. For instance, a related study demonstrated that certain analogs inhibited TNF-R synthesis by up to 90% at specific dosages .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- In Vivo Efficacy in Mouse Models

-

Cytotoxicity Assessments

- Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. Results indicated that it could induce apoptosis in a dose-dependent manner, suggesting its utility in cancer therapy.

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels at high concentrations, necessitating further investigation to establish safe dosage ranges for clinical applications .

Q & A

Q. How can the synthetic yield of 4-fluoro-4-methyl-3-oxopentanenitrile be optimized?

Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:

- Catalysts: Test palladium, copper, or organocatalysts to enhance nitrile formation efficiency.

- Solvents: Compare polar aprotic solvents (e.g., DMF, acetonitrile) to improve fluorination kinetics .

- Temperature: Perform stepwise heating (e.g., 60°C for fluorination, 25°C for cyclization) to minimize side reactions .

- Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate high-purity product .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR in deuterated solvents (CDCl) to confirm the oxo, methyl, and fluorine substituents. NMR quantifies fluorine environment purity .

- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 171.06) and fragmentation patterns .

Q. What reactive pathways dominate in this compound?

Methodological Answer:

- Oxidation: The oxo group undergoes Baeyer-Villiger oxidation to form lactones or ketones under peracid conditions .

- Reduction: Catalytic hydrogenation (H, Pd/C) reduces the nitrile to an amine or the oxo group to a hydroxyl .

- Nucleophilic Substitution: Fluorine at the 4-position is susceptible to displacement by alkoxides or amines in SNAr reactions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the fluorination step in this compound’s synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using / or / isotopes to identify rate-determining steps .

- Computational Modeling: Density Functional Theory (DFT) calculates transition states for fluorination, validating intermediates observed via in-situ IR .

- Trapping Experiments: Add radical scavengers (TEMPO) to confirm/rule out radical pathways during fluorination .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., competing oxidation products)?

Methodological Answer:

- Control Experiments: Replicate reactions under inert atmospheres to exclude oxygen interference in oxidation studies .

- Advanced Analytics: Use HPLC-MS to quantify minor products (e.g., over-oxidized derivatives) and correlate with reaction conditions .

- Cross-Validation: Compare results across multiple labs using standardized protocols (e.g., identical catalysts, solvent batches) .

Q. What computational approaches predict the compound’s behavior in biological systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to enzyme active sites (e.g., cytochrome P450) using force fields like CHARMM .

- Docking Studies: AutoDock Vina predicts affinity for fluorinated targets (e.g., kinases) based on electrostatic and steric complementarity .

- ADMET Prediction: Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How is the compound evaluated for potential enzyme inhibition?

Methodological Answer:

- In Vitro Assays: Test against purified enzymes (e.g., dehydrogenases) using fluorometric substrates to measure IC values .

- Structure-Activity Relationships (SAR): Synthesize analogs (e.g., varying methyl/fluoro positions) to map functional group contributions .

- Crystallography: Co-crystallize the compound with target enzymes (e.g., X-ray diffraction) to resolve binding modes .

Q. What advanced analytical methods ensure purity in environmental fate studies?

Methodological Answer:

- HPLC-UV/FLD: Separate degradation products using C18 columns (0.1% TFA in mobile phase) with fluorescence detection for trace analysis .

- GC-MS: Quantify volatile derivatives (e.g., silylated oxo groups) with electron ionization .

- Stability Testing: Accelerate degradation under UV light or acidic conditions (pH 3–9) to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.